N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and various substituents such as chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both pyrazole and thiadiazole rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15ClFN7S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15ClFN7S/c1-11-5-7-26(23-11)10-16-21-22-17(27-16)20-15-6-8-25(24-15)9-12-13(18)3-2-4-14(12)19/h2-8H,9-10H2,1H3,(H,20,22,24) |
InChI Key |
GLJJEMRCALBHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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